molecular formula C20H11ClFN3O3 B3568562 2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B3568562
M. Wt: 395.8 g/mol
InChI Key: KDSIYTJEBYGDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps may include nitration, halogenation, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Other compounds in this class may include 1,2-dihydrophthalazine and its various substituted derivatives.

    Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings, such as nitrobenzene derivatives.

    Fluorophenyl Compounds: Compounds containing fluorinated aromatic rings, which are often used in medicinal chemistry for their unique properties.

Uniqueness

2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)-4-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFN3O3/c21-13-7-10-17(25(27)28)18(11-13)24-20(26)16-4-2-1-3-15(16)19(23-24)12-5-8-14(22)9-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSIYTJEBYGDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-(5-CHLORO-2-NITROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

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